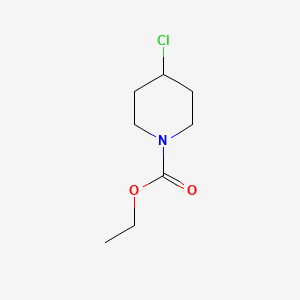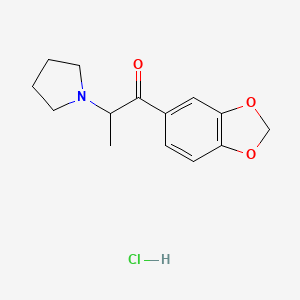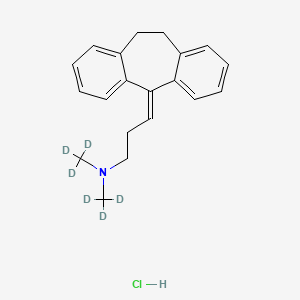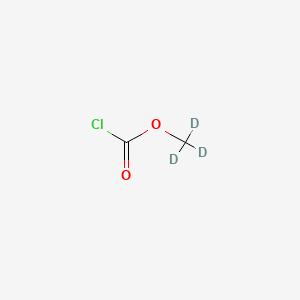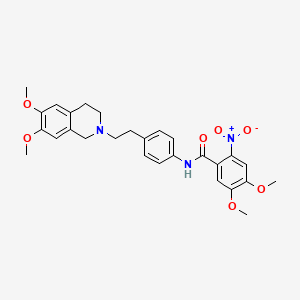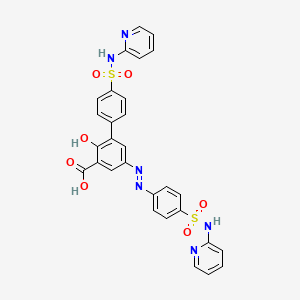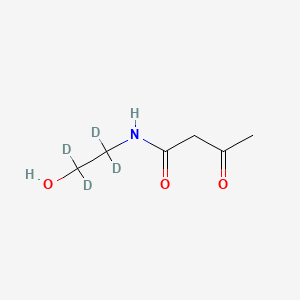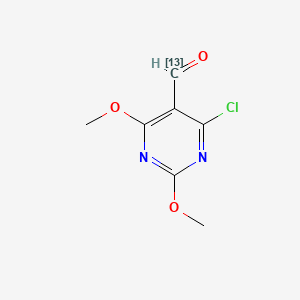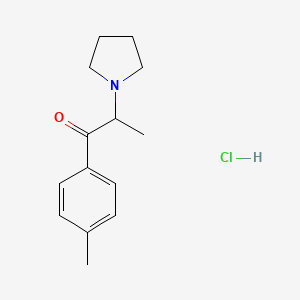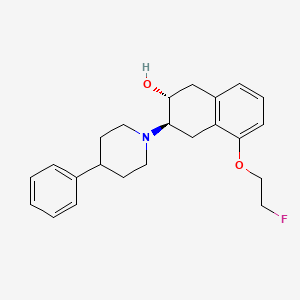
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetralin core with hydroxy, phenylpiperidino, and fluoroethoxy substituents, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetralin Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.
Attachment of the Phenylpiperidino Group: This is typically done through nucleophilic substitution reactions.
Addition of the Fluoroethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a hydrogen atom.
Substitution: The phenylpiperidino and fluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (4-(2-fluoroethoxy)phenyl)methanol
- (4-(2-fluoroethoxy)phenyl)boronic acid
Uniqueness
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable subject of study in various scientific disciplines.
属性
IUPAC Name |
(2R,3R)-5-(2-fluoroethoxy)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERQSYUBLZZNW-FGZHOGPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
